3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile
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Overview
Description
3-[5-(Bromomethyl)-3-isoxazolyl]Benzonitrile is an organic compound with the molecular formula C11H7BrN2O. This compound features a benzonitrile moiety substituted with a 5-(bromomethyl)-3-isoxazolyl group. It is of interest in various fields of chemical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile typically involves a multi-step process. One common method includes the cycloaddition reaction of oximes with dipolarophiles under basic conditions. For example, diethyl-1-bromovinyl phosphonate can react with oximes to form 3,5-disubstituted isoxazoles . Another approach involves the use of a multi-component reaction (MCR) in a DMF/water mixture, yielding the desired product in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of ionic liquids as solvents and phase transfer catalysts, can be applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[5-(Bromomethyl)-3-isoxazolyl]Benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Cross-Coupling Reactions: It can undergo Suzuki cross-coupling reactions with boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Cross-Coupling: Palladium catalysts and boron reagents are typically used under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted isoxazoles can be formed.
Coupling Products: Products of cross-coupling reactions include biaryl compounds and other complex structures.
Scientific Research Applications
3-[5-(Bromomethyl)-3-isoxazolyl]Benzonitrile is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile involves its reactivity due to the presence of the bromomethyl group and the isoxazole ring. The bromomethyl group can undergo nucleophilic substitution, while the isoxazole ring can participate in various cycloaddition reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)benzonitrile: Similar structure but lacks the isoxazole ring.
3,5-Disubstituted Isoxazoles: Compounds with similar isoxazole substitution patterns.
Properties
IUPAC Name |
3-[5-(bromomethyl)-1,2-oxazol-3-yl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-6-10-5-11(14-15-10)9-3-1-2-8(4-9)7-13/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQIZWAZDSCHEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NOC(=C2)CBr)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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